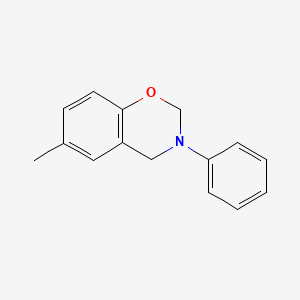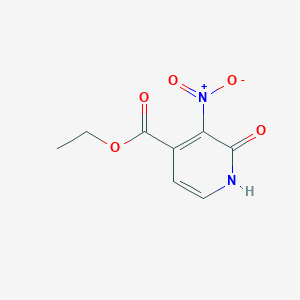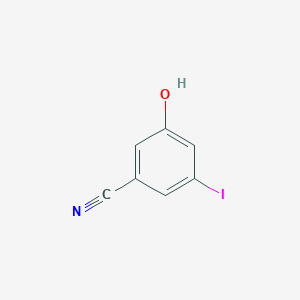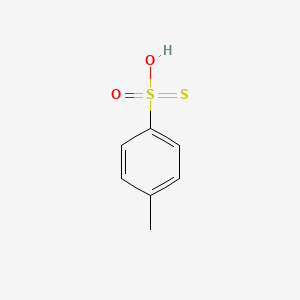
2H-1,3-Benzoxazine, 3,4-dihydro-6-methyl-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,3-Benzoxazine, 3,4-dihydro-6-methyl-3-phenyl- is a heterocyclic compound that belongs to the benzoxazine family. Benzoxazines are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and polymer chemistry. The unique structure of 2H-1,3-Benzoxazine, 3,4-dihydro-6-methyl-3-phenyl- makes it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Benzoxazine, 3,4-dihydro-6-methyl-3-phenyl- can be achieved through various methods. One common approach is the Mannich reaction, which involves the condensation of an amine, formaldehyde, and a phenol. This reaction can be carried out under solvent-free microwave irradiation conditions, which offers a convenient, rapid, high-yielding, and environmentally friendly protocol compared to conventional methods .
Another method involves a two-step synthesis in a solvent, where the amine is first added to formaldehyde at lower temperatures to form an N,N-dihydroxymethylamine. This intermediate then reacts with the hydroxyl group and ortho-position of the phenol at elevated temperatures to form the oxazine ring .
Industrial Production Methods
Industrial production of 2H-1,3-Benzoxazine, 3,4-dihydro-6-methyl-3-phenyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2H-1,3-Benzoxazine, 3,4-dihydro-6-methyl-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxo-derivatives.
Reduction: Reduction reactions can convert the oxazine ring to other functional groups.
Substitution: The compound can undergo substitution reactions, where different substituents replace hydrogen atoms on the benzoxazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions include oxo-derivatives, reduced benzoxazine compounds, and substituted benzoxazine derivatives. These products can have different biological and chemical properties, making them useful for various applications.
Aplicaciones Científicas De Investigación
2H-1,3-Benzoxazine, 3,4-dihydro-6-methyl-3-phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Industry: The compound is used in the production of functional polymers and optoelectronic materials.
Mecanismo De Acción
The mechanism of action of 2H-1,3-Benzoxazine, 3,4-dihydro-6-methyl-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anti-inflammatory activity is attributed to its ability to inhibit the production of pro-inflammatory cytokines and enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2H-1,3-Benzoxazine, 3,4-dihydro-6-methyl-3-phenyl- include other benzoxazine derivatives such as:
- 2H-1,3-Benzoxazine, 6-chloro-3,4-dihydro-3-phenyl-
- 2H-1,3-Benzoxazine, 6-(1,1-dimethylethyl)-3,4-dihydro-3-phenyl-
Uniqueness
The uniqueness of 2H-1,3-Benzoxazine, 3,4-dihydro-6-methyl-3-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and phenyl substituents contribute to its stability and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
101089-45-6 |
|---|---|
Fórmula molecular |
C15H15NO |
Peso molecular |
225.28 g/mol |
Nombre IUPAC |
6-methyl-3-phenyl-2,4-dihydro-1,3-benzoxazine |
InChI |
InChI=1S/C15H15NO/c1-12-7-8-15-13(9-12)10-16(11-17-15)14-5-3-2-4-6-14/h2-9H,10-11H2,1H3 |
Clave InChI |
FAZSUTSEDYMIBG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OCN(C2)C3=CC=CC=C3 |
Números CAS relacionados |
228118-00-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(2-{4-[(E)-(5,6-Dichloro-1,3-benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]ethan-1-ol](/img/structure/B14069690.png)



![[5-Chloro-2-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14069719.png)
![1-Propen-2-amine, N,N-bis[(trimethylsilyl)oxy]-](/img/structure/B14069726.png)
![9-[(2R)-3,5-Bis-O-(4-chlorobenzoyl)-2-deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranosyl]-6-chloro-9H-purin-2-amine](/img/structure/B14069732.png)




